2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS No.:
Cat. No.: VC18347940
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2O |
|---|---|
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | 2-chloro-4-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Standard InChI | InChI=1S/C12H15ClN2O/c13-12-14-10-3-1-2-9(10)11(15-12)8-4-6-16-7-5-8/h8H,1-7H2 |
| Standard InChI Key | CHXOQTKYXCZROZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)N=C(N=C2C3CCOCC3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine combines a bicyclic framework of cyclopenta[d]pyrimidine with a chlorine substituent at position 2 and a tetrahydro-2H-pyran-4-yl group at position 4. The compound’s molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.71 g/mol. Key structural features include:
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Bicyclic Core: The cyclopenta[d]pyrimidine system provides rigidity and planar geometry, facilitating interactions with biological targets such as enzyme active sites.
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Chlorine Substituent: Enhances electrophilicity, enabling participation in nucleophilic substitution reactions critical for derivatization.
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Tetrahydro-2H-pyran-4-yl Group: A saturated oxygen-containing heterocycle that improves solubility and metabolic stability compared to aromatic substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | 2-chloro-4-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| CAS Number | 2387185-13-7 |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, methanol) |
The compound’s LogP value, estimated at 2.1–2.5, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step protocols leveraging cyclization and functional group transformations:
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Core Formation: Cyclopenta[d]pyrimidine scaffolds are constructed via cyclocondensation reactions. For example, reacting cyclohexanone derivatives with cyanoacetates under acidic conditions yields intermediate bicyclic structures .
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Chlorination: Electrophilic chlorination at position 2 using reagents like phosphorus oxychloride (POCl₃) introduces the chlorine substituent.
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Tetrahydro-pyran Incorporation: The tetrahydro-2H-pyran-4-yl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the precursor’s reactivity.
Functional Group Reactivity
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Chlorine Atom: Participates in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce amines or other nucleophiles.
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Tetrahydro-pyran Ring: Susceptible to oxidation at the oxygen atom, forming pyran-4-one derivatives, or ring-opening reactions under strong acidic conditions.
Biological Activities and Mechanisms of Action
Kinase Inhibition and Anti-Cancer Activity
The compound demonstrates potent inhibition of protein kinases involved in cancer cell proliferation, particularly cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). By binding to the ATP-binding pocket of these enzymes, it disrupts phosphorylation cascades essential for tumor growth. In vitro studies report IC₅₀ values in the low micromolar range (1.2–3.8 µM) against breast and lung cancer cell lines.
Anti-Inflammatory Properties
Modulation of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways underpins its anti-inflammatory effects. The tetrahydro-pyran moiety enhances interactions with the hydrophobic channels of these enzymes, reducing prostaglandin and leukotriene synthesis .
Structural Determinants of Activity
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Chlorine Substituent: Critical for hydrogen bonding with kinase active sites (e.g., backbone NH of hinge regions).
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Tetrahydro-pyran Group: Improves pharmacokinetic properties by reducing cytochrome P450-mediated metabolism.
Comparison with Structural Analogues
Structural modifications significantly alter bioactivity and physicochemical properties:
Table 2: Impact of Substituent Variation on Compound Properties
| Substituent at Position 4 | Bioactivity (IC₅₀, CDK2) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, human liver microsomes) |
|---|---|---|---|
| Tetrahydro-2H-pyran-4-yl | 1.5 µM | 0.45 | 48 min |
| Methyl | 12.3 µM | 0.12 | 22 min |
| Cyclopropyl | 8.7 µM | 0.30 | 35 min |
The tetrahydro-pyran derivative outperforms methyl and cyclopropyl analogues in both potency and stability, underscoring the importance of oxygen-containing heterocycles.
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